molecular formula C18H16O5 B1246061 (2S)-5,7-Dimethoxy-8-formylflavanone

(2S)-5,7-Dimethoxy-8-formylflavanone

Cat. No. B1246061
M. Wt: 312.3 g/mol
InChI Key: FHKQMPVRIQJSEJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-5,7-dimethoxy-8-formylflavanone is a dimethoxyflavanone that is 5,7-dimethoxyflavanone substituted by a formyl group at position 8. Isolated from the stem bark of Pongamia pinnata, it acts as a an inducer of quinone reductase, a phase II enzyme that protects cells against reactive, toxic and potentially carcinogenic species. It has a role as a metabolite and an antineoplastic agent. It is a dimethoxyflavanone and an aldehyde.

Scientific Research Applications

Synthetic Evidence and Structural Analysis

  • Synthetic Routes and Structure Elucidation : The compound 5,7-dimethoxyflavanone has been used to synthesize other flavanols and study their structures. One example includes its reaction with sodium borohydride and further condensation with other compounds like phloroglucinol, aiding in understanding complex molecular structures (Birch, Dahl, & Pelter, 1969).

Pharmacological Potential

  • Synthesis of Antiangiogenic Homoisoflavanones : Research has involved synthesizing natural homoisoflavonoids with structures similar to (2S)-5,7-Dimethoxy-8-formylflavanone. These compounds, like cremastranone, have shown potential in antiangiogenic therapy, crucial in treating diseases like cancer (Lee et al., 2016).
  • Anti-Inflammatory Properties : Flavanone derivatives, including those related to (2S)-5,7-Dimethoxy-8-formylflavanone, have been synthesized and investigated for their anti-inflammatory activities. Such studies are vital in the development of new anti-inflammatory drugs (Sinyeue et al., 2022).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Compounds : Flavanones, including derivatives of (2S)-5,7-Dimethoxy-8-formylflavanone, have been isolated from various plants and evaluated for their antimicrobial and antioxidant properties. These studies contribute to the discovery of new natural antimicrobial and antioxidant agents (Bedane et al., 2015).

Biochemical Studies

  • Xanthine Oxidase Inhibitory Activities : Flavanone compounds, structurally similar to (2S)-5,7-Dimethoxy-8-formylflavanone, have been studied for their inhibitory effects on xanthine oxidase, an enzyme involved in gout and other diseases. This research contributes to understanding the biochemical pathways and potential therapeutic applications (Liu et al., 2020).

Photoreactions and Chemical Properties

  • Photoreactions of Flavanones : The photoreactions of flavanones, including those structurally related to (2S)-5,7-Dimethoxy-8-formylflavanone, have been studied to understand their chemical behaviors under light exposure. This information is crucial for applications in photochemistry and related fields (Nakashima, Okamoto, & Matsuura, 1976).

properties

Product Name

(2S)-5,7-Dimethoxy-8-formylflavanone

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

(2S)-5,7-dimethoxy-4-oxo-2-phenyl-2,3-dihydrochromene-8-carbaldehyde

InChI

InChI=1S/C18H16O5/c1-21-15-9-16(22-2)17-13(20)8-14(11-6-4-3-5-7-11)23-18(17)12(15)10-19/h3-7,9-10,14H,8H2,1-2H3/t14-/m0/s1

InChI Key

FHKQMPVRIQJSEJ-AWEZNQCLSA-N

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1C=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1C=O)C3=CC=CC=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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